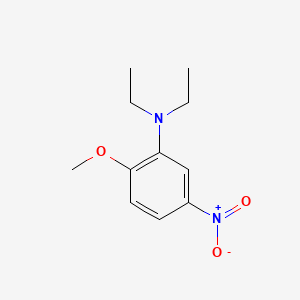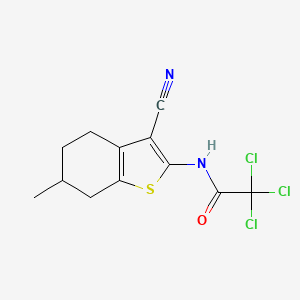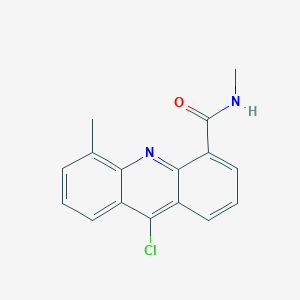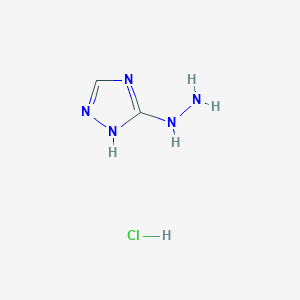
(2-Hydroxyethyl)triethylammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)triethylammonium bromide benzilate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a triethylammonium group attached to a hydroxyethyl group, with a bromide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)triethylammonium bromide benzilate typically involves the reaction of triethylamine with 2-bromoethanol. The reaction proceeds via nucleophilic substitution, where the triethylamine acts as a nucleophile, attacking the electrophilic carbon in 2-bromoethanol, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)triethylammonium bromide benzilate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, through ion exchange reactions.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halides.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Primary alcohols are the main products.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)triethylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)triethylammonium bromide benzilate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with ion channels and transport proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)triethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- Tetrabutylammonium bromide
- Benzyltrimethylammonium chloride
Uniqueness
(2-Hydroxyethyl)triethylammonium bromide benzilate is unique due to its specific combination of a hydroxyethyl group and a triethylammonium group, which imparts distinct physicochemical properties. This combination allows it to act as an effective phase transfer catalyst and interact with biological membranes in a specific manner, making it valuable in both chemical synthesis and biological research.
Propiedades
Número CAS |
32341-68-7 |
|---|---|
Fórmula molecular |
C22H30BrNO3 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
triethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]azanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-23(5-2,6-3)17-18-26-21(24)22(25,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,25H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GIGGCFWOBHJNIP-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)

![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)

![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)




![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
